N-Cyano-N-(trimethylstannyl)benzamide is a chemical compound featuring a benzamide structure with a cyano group and a trimethylstannyl substituent. This compound is of interest in various fields, particularly in medicinal chemistry and radiopharmaceuticals, due to its potential applications in targeted therapies and as a precursor for radiolabeling agents.
N-Cyano-N-(trimethylstannyl)benzamide belongs to the class of organometallic compounds, specifically organotin compounds due to the presence of the trimethylstannyl group. It also falls under the category of benzamides, which are derivatives of benzoic acid where an amine group is attached to the carbonyl carbon.
The synthesis of N-Cyano-N-(trimethylstannyl)benzamide typically involves a multi-step process that includes:
Technical details regarding the synthesis can vary based on specific conditions such as temperature, solvent choice, and reaction duration .
N-Cyano-N-(trimethylstannyl)benzamide has a complex molecular structure characterized by:
The molecular formula for N-Cyano-N-(trimethylstannyl)benzamide is with a molecular weight of approximately 188.23 g/mol. The presence of both organic and inorganic components contributes to its unique properties and reactivity.
N-Cyano-N-(trimethylstannyl)benzamide participates in various chemical reactions, particularly those involving:
Technical details include reaction conditions such as solvent systems (e.g., dimethylformamide or tetrahydrofuran), catalysts (e.g., palladium-based catalysts), and temperature profiles that optimize yields .
The mechanism by which N-Cyano-N-(trimethylstannyl)benzamide acts in biological systems typically involves:
Data from studies indicate that this compound can achieve high radiochemical yields when used in conjunction with appropriate coupling methodologies .
Relevant analyses often involve spectroscopic techniques (e.g., NMR, IR) to confirm structural integrity and purity following synthesis .
N-Cyano-N-(trimethylstannyl)benzamide has several scientific uses:
The strategic design of tin-containing precursors enables efficient astatine-211 conjugation for alpha-therapeutics. N-Cyano-N-(trimethylstannyl)benzamide (e.g., 4-Chloro variant, CAS 62150-03-2) serves as a pivotal precursor for electrophilic destannylation reactions. Its molecular architecture (C₁₁H₁₃ClN₂OSn, MW 343.39 g/mol) features a trimethylstannyl group directly bonded to the amide nitrogen, creating an electron-rich site for electrophilic astatine attack [4]. The ortho-positioned cyano group enhances radiolabeling efficiency by modulating electron density at the reaction center, facilitating rapid ²¹¹At incorporation under mild oxidative conditions (e.g., N-chlorosuccinimide activation) [4] [5].
Table 1: Tin Precursor Performance in Astatine-211 Radiolabeling
Precursor Structure | Activation Agent | Radiochemical Yield (RCY) | Specific Activity (GBq/μmol) |
---|---|---|---|
4-Cl-C₆H₄C(O)N(CN)Sn(CH₃)₃ | NCS | 95% | 45.2 |
3-(Maleimidoethyl)-C₆H₄C(O)NHSn(CH₃)₃ | NIS | 88% | 68.5 |
HOOC-C₆H₄C(O)N(CN)Sn(CH₃)₃ | Chloramine-T | 73% | 29.8 |
The C–Sn bond dissociation energy (~163 kJ/mol) necessitates optimized precursor stabilization, as weaker astatine-carbon bonds (197 kJ/mol for aryl-At) increase deastatination risks compared to iodine (268 kJ/mol) [4]. Successful conjugation hinges on balancing precursor lipophilicity (logP ~2.8 for 4-chloro derivative) with aqueous solubility, achieved through polyethylene glycol (PEG) modifications during nanoparticle radiolabeling [4]. Core-encapsulation in polymeric micelles retains >85% ²¹¹At in serum after 21 hours, demonstrating enhanced in vivo stability versus free astatinated analogs [4].
Maleimidoethyl-3-(trimethylstannyl)benzamide (MSB) exemplifies bifunctional reagents enabling site-specific antibody conjugation. Its modular design integrates three functional domains: (1) trimethylstannyl group for electrophilic astatination, (2) maleimide for thiol-selective cysteine coupling, and (3) benzamide spacer conferring hydrolytic stability [5]. Pre-astatination of MSB achieves specific activities >68 GBq/μmol, outperforming lysine-directed random conjugation by 1.7-fold due to minimized antibody structural perturbation [5].
The synthetic route involves sequential reactions:
This approach preserves >92% immunoreactivity for anti-HER2 F(ab')₂ fragments, whereas lysine-conjugated analogs exhibit 25-40% loss due to random amide bond formation in complementarity-determining regions [5].
Stannyl-benzamide intermediates require stabilization against hydrolysis and oxidation. Key degradation pathways include:
Crystallographic analysis of N-(cyanomethyl)benzamide analogs reveals a 53.13° dihedral angle between benzene and cyano-methyl planes, suggesting steric protection of the Sn center in tin derivatives contributes to stability [3]. Formulating precursors under inert atmospheres with <5 ppm O₂ extends shelf-life to 8 weeks at -80°C. Lyophilization with cryoprotectants (trehalose/sucrose) reduces hydrolytic degradation by 73% compared to solution storage [5].
Structural Optimization Principles:
O ║ Ar─C─N(CN)Sn(CH₃)₃ → Electron-withdrawing groups (Cl, CF₃) ↓ hydrolysis rate │ R
Site-specific conjugation via disulfide rebridging surpasses lysine-directed methods in producing homogeneous astatinated immunoconjugates.
Table 2: Conjugation Method Impact on Immunoconjugate Performance
Parameter | Disulfide-Targeted (MSB) | Lysine-Targeted (SAB) |
---|---|---|
Conjugation Sites | 4–6 (controlled) | >20 (random) |
Immunoreactivity Retention | 92 ± 3% | 60–75% |
Specific Activity (GBq/μmol) | 68.5 ± 5.2 | 40.1 ± 6.8 |
In Vivo Tumor Uptake | 23.4 ± 1.8 %ID/g | 14.2 ± 2.1 %ID/g |
Thyroid Accumulation | 3.5–9 %ID/g | 12–18 %ID/g |
Disulfide rebridging with MSB enables controlled stoichiometry (2–3 astatine atoms/antibody), minimizing aggregation seen in lysine conjugates (5–8 astatines/antibody) [5]. Reduced thyroid uptake (↓ 2.5×) confirms superior in vivo stability against deastatination, attributed to maleimide-thiol adducts protecting the At-aryl bond from metabolic cleavage [4] [5]. Lysine conjugates exhibit 18–22% deastatination within 4h in vivo versus <9% for disulfide-targeted variants, evidenced by thyroid radioactivity [5].
Metabolic Fate Differences:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2